

# An In-depth Technical Guide to Cephhradine Monohydrate: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: Cephhradine Monohydrate

Cat. No.: B1259406

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## Introduction

**Cephhradine Monohydrate** is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. As a semi-synthetic derivative of cephalosporin C, it has been a cornerstone in the treatment of various bacterial infections, including those of the respiratory and urinary tracts, as well as skin and soft tissue infections.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to **Cephhradine Monohydrate**, tailored for professionals in research and drug development.

## Chemical Structure and Identification

**Cephhradine Monohydrate** is the hydrated form of cephhradine, containing one molecule of water for every molecule of cephhradine.

IUPAC Name: (6R,7R)-7-[[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate<sup>[2]</sup>

Chemical Formula: C<sub>16</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>S

Molecular Weight: 367.42 g/mol [3]

CAS Number: 75975-70-1[3]

Synonyms: Cefradine Monohydrate[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **Cephadrine Monohydrate** is presented in the table below, providing essential data for formulation and development.

Property	Value	References
Appearance	White, crystalline powder or small, colorless crystals.	
Melting Point	140-142 °C (with decomposition)	[4][5]
Solubility	Soluble in propylene glycol; slightly soluble in acetone and ethanol; insoluble in ether, chloroform, benzene, and hexane. Water solubility is approximately 4 mg/mL.	[6][7]
pKa	pK <sub>1</sub> : ~2.6, pK <sub>2</sub> : ~7.3	[6][7]

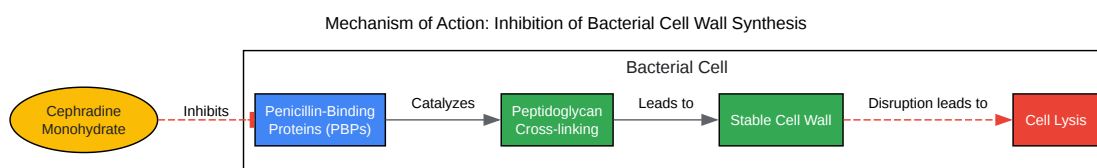
## Mechanism of Action

**Cephadrine Monohydrate** exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. Additionally, it has been found to possess anti-inflammatory properties through the inhibition of a specific signaling pathway.

## Inhibition of Bacterial Cell Wall Synthesis

As a  $\beta$ -lactam antibiotic, cephadrine targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][8] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By

inhibiting the cross-linking of peptidoglycan chains, cephradine weakens the cell wall, leading to cell lysis and bacterial death.[1][2][4]

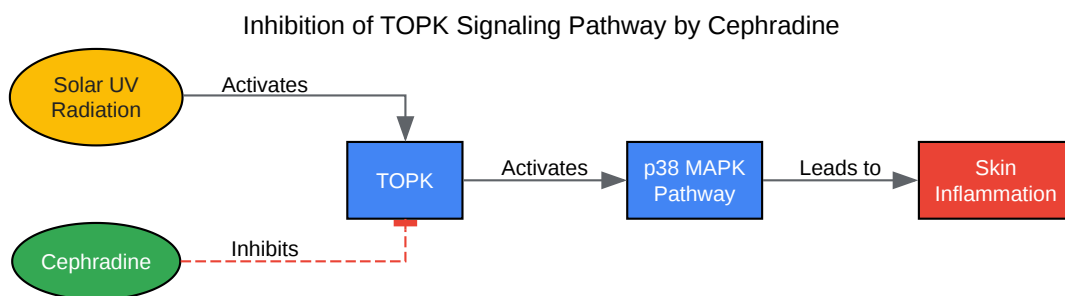


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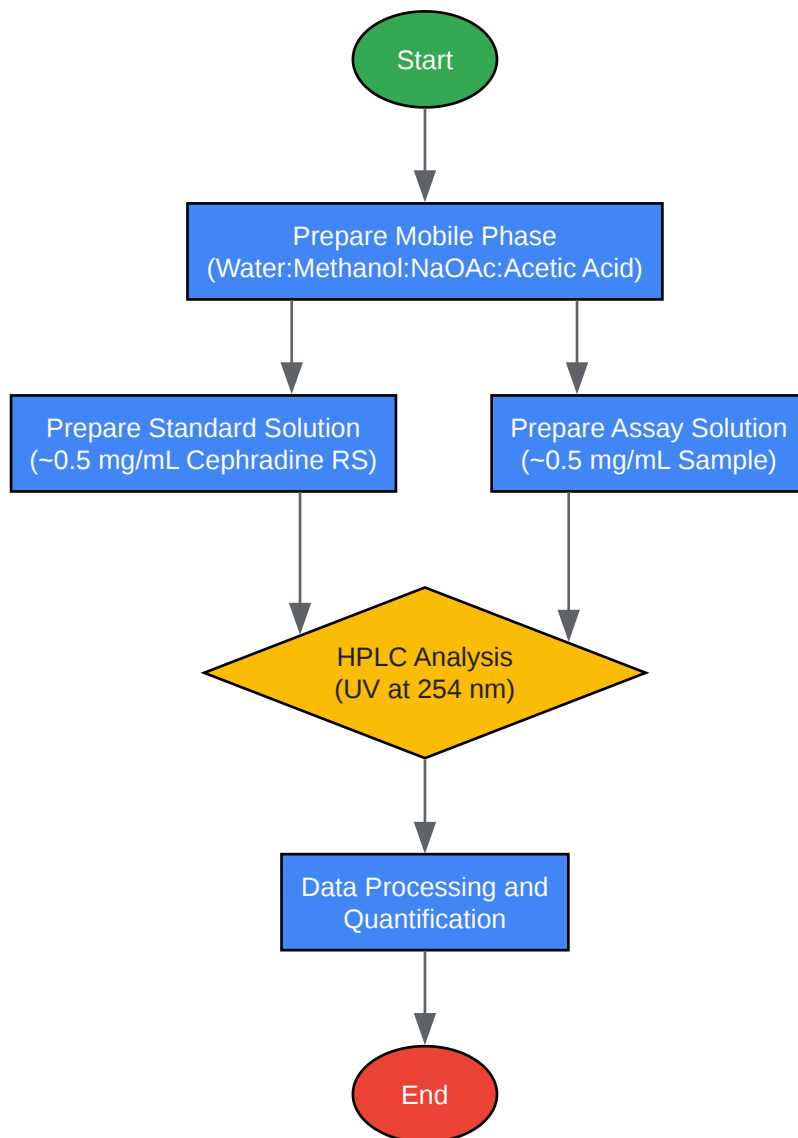
Caption: Inhibition of bacterial cell wall synthesis by **Cephradine Monohydrate**.

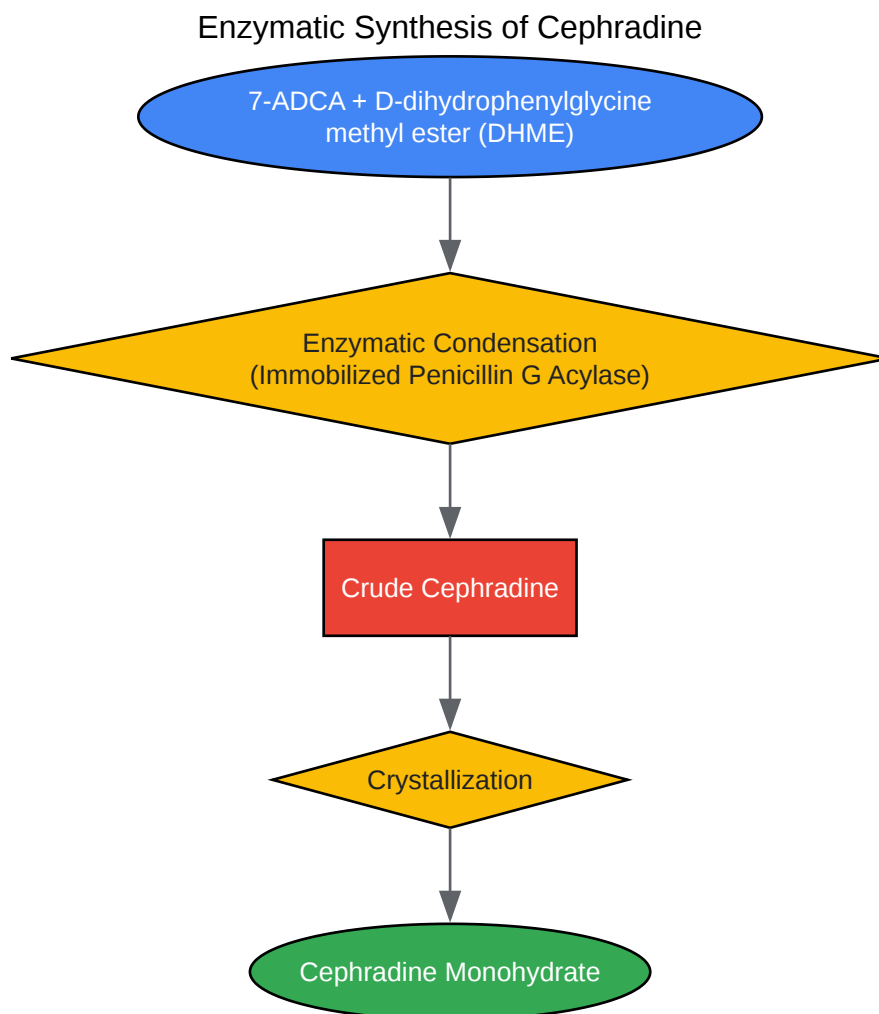
## Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK) Signaling

Recent research has identified that cephradine can directly bind to and inhibit the activity of T-LAK cell-originated protein kinase (TOPK).[9] TOPK is involved in inflammatory responses, and its inhibition by cephradine has been shown to block solar-ultraviolet induced skin inflammation. This is achieved through the modulation of downstream signaling pathways, such as the p38 MAPK pathway.[9]



## HPLC Analysis Workflow for Cephadrine Monohydrate





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